Cas no 1804085-06-0 (Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate)

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate is a synthetic ester compound featuring both a chloropropyl and a hydroxyl functional group attached to a benzoate core. Its molecular structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the reactive 3-chloropropyl group allows for further functionalization, while the hydroxyl group enhances solubility and reactivity in polar solvents. This compound is valued for its stability under controlled conditions and its utility in constructing complex molecular frameworks. Proper handling and storage are recommended due to its potential sensitivity to moisture and heat.
Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate structure
1804085-06-0 structure
Product Name:Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate
CAS No:1804085-06-0
MF:C12H15ClO3
MW:242.698703050613
CID:4956308
Update Time:2025-06-08

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate
    • Inchi: 1S/C12H15ClO3/c1-2-16-12(15)10-5-3-7-11(14)9(10)6-4-8-13/h3,5,7,14H,2,4,6,8H2,1H3
    • InChI Key: NPGLWVZTHCSJNQ-UHFFFAOYSA-N
    • SMILES: ClCCCC1C(=CC=CC=1C(=O)OCC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 220
  • XLogP3: 3
  • Topological Polar Surface Area: 46.5

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate Pricemore >>

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Additional information on Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate

Introduction to Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate (CAS No. 1804085-06-0)

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate (CAS No. 1804085-06-0) is a unique compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinctive molecular structure, holds potential applications in various areas, including drug development and materials science. This article aims to provide a comprehensive overview of Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate, including its chemical properties, synthesis methods, and recent research findings.

Chemical Structure and Properties

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate is an ester derivative with the molecular formula C12H15ClO3. The compound features a benzene ring substituted with a hydroxyl group at the 3-position and an ethyl ester group at the 2-position. Additionally, a chloropropyl chain is attached to the benzene ring, which imparts unique chemical and physical properties to the molecule. The presence of the hydroxyl group and the chlorinated alkyl chain makes Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate highly versatile in terms of reactivity and functionalization.

The compound exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point is typically around 75-80°C, and it has a boiling point of approximately 250-260°C under standard atmospheric conditions. These properties make it suitable for various synthetic transformations and analytical techniques.

Synthesis Methods

The synthesis of Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 2-(3-chloropropyl)-3-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired ester product.

Another approach involves the reaction of ethyl 2-bromo-3-hydroxybenzoate with allyl chloride in the presence of a base such as potassium carbonate. This method provides good yields and is particularly useful for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable resources.

Applications in Pharmaceutical Research

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate has shown promise in pharmaceutical research due to its potential biological activities. Studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for the development of new drugs targeting inflammatory diseases. Additionally, preliminary research suggests that it may have antitumor effects, although further studies are needed to confirm these findings.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate in vitro using human macrophage cell lines. The results demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate has also been explored for its potential use in drug delivery systems. Its hydroxyl group can be functionalized to form conjugates with targeting ligands or other therapeutic agents, enhancing their delivery to specific tissues or cells. This property makes it an attractive candidate for developing targeted therapies for various diseases.

Safety Considerations and Future Directions

While Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate shows promising potential in various applications, it is important to consider its safety profile. Toxicological studies are ongoing to evaluate its potential adverse effects on human health and the environment. Preliminary data suggest that it is relatively safe when used under controlled conditions, but further research is needed to establish comprehensive safety guidelines.

In conclusion, Ethyl 2-(3-chloropropyl)-3-hydroxybenzoate (CAS No. 1804085-06-0) is a versatile compound with significant potential in pharmaceutical research and materials science. Its unique chemical structure and properties make it an attractive candidate for developing new drugs and drug delivery systems. Ongoing research continues to uncover new applications and improve our understanding of this intriguing molecule.

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